2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
Description
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The acetamide nitrogen is substituted with a branched 3-methylbutan-2-yl chain bearing a 1,2,3-triazole ring.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-13(2)15(11-23-9-8-20-22-23)21-17(24)12-25-16-7-5-6-14-10-19(3,4)26-18(14)16/h5-9,13,15H,10-12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJDPLTJWBVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide represents a novel structure in medicinal chemistry, combining a benzofuran moiety with a triazole derivative. This unique configuration suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.27 g/mol. The structural features include:
- A benzofuran core, known for various biological activities.
- A triazole ring, which is often associated with antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune regulation and tumor progression. Inhibition of IDO has been linked to enhanced anti-tumor immunity and improved efficacy of cancer therapies.
Biological Activity Overview
Research has indicated that compounds similar to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide exhibit various biological activities:
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- IDO Inhibition and Cancer Therapy : Research has shown that IDO inhibitors can significantly enhance T-cell responses against tumors. A study demonstrated that compounds with similar structures could effectively inhibit IDO activity, leading to improved anti-tumor immunity in preclinical models.
- Antimicrobial Efficacy : A series of derivatives related to the benzofuran structure were tested against various bacterial strains. Some exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating potential for development as antimicrobial agents .
- Molecular Docking Studies : Computational studies have suggested favorable binding affinities of these compounds to key enzymes involved in cancer metabolism and bacterial resistance mechanisms. For instance, docking studies indicated strong interactions with the active sites of enzymes critical for fatty acid biosynthesis in bacteria .
Scientific Research Applications
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its structural characteristics that may influence biological activity.
Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antibacterial properties against various pathogens, including drug-resistant strains of bacteria. The presence of the triazole group is particularly noteworthy for its role in enhancing antimicrobial efficacy.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazole-containing compounds against Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values as low as 4 µg/mL . This suggests that the compound could be developed further for treating resistant infections.
Pharmacological Research
The compound's unique structure allows it to interact with biological targets, making it suitable for pharmacological investigations.
Cytotoxicity Assessments : In vitro assays have demonstrated that similar compounds can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cells through mitochondrial pathways .
Case Study : Research on related benzofuran derivatives revealed that they could inhibit cell proliferation in various cancer types, suggesting that this compound might also possess anticancer properties.
Synthetic Chemistry
The synthesis of this compound can be achieved through established methodologies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the introduction of the triazole moiety efficiently.
Synthesis Overview :
- Starting Materials : Benzofuran derivatives and azides.
- Reaction Conditions : Copper catalysis under mild conditions.
- Yield and Purification : High yields (>70%) can be achieved with appropriate purification techniques such as column chromatography .
Material Science
Due to its unique chemical structure, this compound may find applications in material science, particularly in developing functional materials with specific optical or electronic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl-oxy)-N-(o-tolyl)acetamide
- Structural Similarities : Both compounds share the 2,2-dimethyl-2,3-dihydrobenzofuran core and acetamide group .
- Key Differences :
- Substituent on Acetamide Nitrogen : The target compound’s nitrogen is substituted with a 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl group, whereas the analog features an o-tolyl group.
- Functional Implications :
- The o-tolyl group in the analog contributes hydrophobicity, likely improving membrane permeability but reducing solubility compared to the triazole-containing derivative .
Table 1: Physicochemical Properties Comparison
| Property | Target Compound | Analog (o-Tolyl Substituent) |
|---|---|---|
| Molecular Weight | ~405.5 g/mol | ~341.4 g/mol |
| Polar Groups | Triazole, ether, acetamide | Ether, acetamide |
| LogP (Predicted) | ~2.1 (moderate hydrophobicity) | ~3.5 (higher hydrophobicity) |
| Hydrogen Bond Acceptors | 6 | 3 |
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Similarities : Both contain amide bonds and branched alkyl substituents.
- Key Differences :
- Core Structure : The analog uses a benzamide scaffold, while the target compound employs an acetamide linked to dihydrobenzofuran.
- Functional Groups : The analog’s hydroxyl and dimethyl groups form an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization. The target compound’s triazole may serve a similar role in coordination chemistry but with distinct electronic properties .
Table 2: Reactivity and Catalytic Potential
| Feature | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Directing Group | Triazole (N-donor) | N,O-Bidentate (amide + hydroxyl) |
| Metal Coordination | Likely binds via triazole N-atoms | Binds via amide carbonyl and hydroxyl oxygen |
| Synthetic Utility | Potential for Cu-catalyzed reactions | Effective in Pd-catalyzed C–H activation |
Comparison with Triazole-Containing Acetamides (e.g., 6a-m from )
- Synthetic Pathway : The target compound’s triazole ring likely formed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), similar to the synthesis of compounds 6a-m .
- Structural Variations :
- Substituents on Triazole : The target compound’s triazole is part of a branched alkyl chain, whereas 6a-m feature naphthyloxy-methyl or nitroaryl groups.
- Biological Activity : Compounds like 6c (with nitro groups) exhibit enhanced antibacterial activity due to electron-withdrawing effects. The target compound’s methyl and triazole groups may prioritize solubility over electrophilic reactivity .
Crystallographic and Spectroscopic Insights
- Crystallography : The analog in was analyzed using SHELXL, a program widely used for small-molecule refinement . The target compound’s structure, if resolved, would likely adopt a similar approach.
- Spectroscopy : IR and NMR data for the target compound would resemble those of 6a-m (), with characteristic peaks for triazole (C–N stretch ~1300 cm⁻¹) and acetamide (C=O ~1670 cm⁻¹) .
Q & A
Q. What synthetic strategies are employed for the preparation of this compound, and what key reaction mechanisms are involved?
The synthesis of this compound likely involves a multi-step approach, including:
- 1,3-Dipolar cycloaddition (click chemistry) for triazole ring formation, as seen in analogous compounds (e.g., Cu(OAc)₂-catalyzed reactions between azides and alkynes in a 3:1 t-BuOH/H₂O solvent system) .
- Etherification of the dihydrobenzofuran core with an acetamide precursor.
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and yield.
Key characterization steps include IR spectroscopy for functional group analysis (C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) and NMR for structural confirmation (e.g., δ 5.38 ppm for –NCH₂CO– protons) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon backbone .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and ether (C–O, ~1250 cm⁻¹) groups .
- X-ray Crystallography : SHELXL refinement (via WinGX/ORTEP) resolves bond lengths, angles, and anisotropic displacement parameters. For example, dihydrobenzofuran C–C distances (~1.50 Å) and acetamide torsion angles .
Q. What are common biological targets for compounds with this structural framework?
- Triazole-containing acetamides often target enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., GPCRs) due to hydrogen-bonding and π-π stacking capabilities .
- The dihydrobenzofuran moiety may enhance metabolic stability, making the compound suitable for anti-pathogen or anti-inflammatory studies .
- Initial assays might include in vitro enzyme inhibition (IC₅₀ determination) or cell-based viability screens (e.g., MTT assays) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?
Q. How can contradictory biological activity data across studies be systematically resolved?
- Design of Experiments (DoE) : Apply factorial design (e.g., Response Surface Methodology) to isolate variables (e.g., assay pH, incubation time) .
- Meta-analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data, identifying outliers or confounding factors (e.g., solvent DMSO% variation) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., triazole vs. tetrazole analogs) using molecular docking (AutoDock Vina) .
Q. What computational strategies optimize reaction yields and regioselectivity during synthesis?
- Reaction Path Search (RPS) : Quantum mechanical calculations (Gaussian 16) map energy barriers for key steps (e.g., cycloaddition transition states) .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst loading) .
- Microkinetic Modeling : Simulate concentration-time profiles to identify rate-limiting steps (e.g., azide intermediate formation) .
Q. How can solvent effects on crystallization be systematically studied for this compound?
- Polymorph Screening : Use high-throughput platforms (e.g., Crystal16) with diverse solvents (e.g., DMF, MeCN, EtOAc) .
- Hansen Solubility Parameters (HSP) : Correlate solvent polarity (δD, δP, δH) with crystal morphology (needles vs. plates) .
- Dynamic Light Scattering (DLS) : Monitor nucleation kinetics in real-time to optimize supersaturation levels .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced Degradation : Expose the compound to stress conditions (60°C/75% RH, UV light) and analyze degradants via LC-MS .
- Excipient Screening : Use differential scanning calorimetry (DSC) to identify stabilizers (e.g., PVP, cyclodextrins) that inhibit hydrolysis of the acetamide group .
- Solid-State NMR : Probe amorphous/crystalline phase transitions affecting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
